1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one
Overview
Description
1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one is a spiro compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an isoquinoline moiety Spiro compounds are known for their distinct structural features, which often result in unique chemical and physical properties
Preparation Methods
The synthesis of 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. For instance, the reaction might involve the use of a cyclopropane derivative and an isoquinoline derivative, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or cyclopropane rings are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the isoquinoline moiety’s electronic properties contribute to its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one can be compared with other spiro compounds such as spiro[fluorene-9,9’-xanthene] and spiro[cyclopropane-1,4’-pyrrolidine]. These compounds share the spirocyclic structure but differ in their specific ring systems and substituents. The uniqueness of 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one lies in its combination of the cyclopropane and isoquinoline rings, which imparts distinct chemical and physical properties .
Similar compounds include:
- Spiro[fluorene-9,9’-xanthene]
- Spiro[cyclopropane-1,4’-pyrrolidine]
- Spiro[cyclopropane-1,4’-piperidine]
Properties
IUPAC Name |
spiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(5-6-11)9-4-2-1-3-8(9)7-12-10/h1-4H,5-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZZVJLXRDMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732144 | |
Record name | 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092794-08-5 | |
Record name | 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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